5-Amino-N-butylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-butylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-3-6-12-10(14)9-5-4-8(11)7-13-9/h4-5,7H,2-3,6,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJFNINTLPVGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 5 Amino N Butylpyridine 2 Carboxamide and Its Analogues
Retrosynthetic Analysis of the 5-Amino-N-butylpyridine-2-carboxamide Core Structure
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials to devise a viable synthetic plan. amazonaws.com For this compound, the analysis reveals several key disconnections that suggest potential forward synthetic routes.
The most apparent disconnection is at the amide bond (C-N bond), a common and reliable transformation. This leads to two primary synthons: a 5-aminopyridine-2-carboxylic acid derivative and n-butylamine. This is a logical approach as amide bond formation is typically a high-yielding and well-understood reaction. amazonaws.com
A second set of disconnections involves the functional groups on the pyridine (B92270) ring itself. One could disconnect the C5-amino group, suggesting a synthesis starting from a 5-halopyridine (e.g., 5-bromopyridine-2-carboxamide) and introducing the amino group via a nucleophilic aromatic substitution or a catalytic cross-coupling reaction. Alternatively, the entire N-butylcarboxamide sidechain at the C2 position could be viewed as a single unit installed onto a pre-functionalized 5-aminopyridine. This highlights the importance of controlling regioselectivity in pyridine functionalization.
These primary disconnections lead to three plausible synthetic strategies:
Linear Synthesis: Start with a substituted pyridine, functionalize it at the C2 position with a carboxylic acid or its derivative, and then perform an amidation reaction with n-butylamine, followed by the introduction of the amino group at the C5 position.
Convergent Synthesis: Prepare a 5-aminopyridine-2-carboxylic acid intermediate and a separate n-butylamine component, then couple them in a final amidation step.
Late-Stage Functionalization: Begin with a simpler pyridine core and introduce the amino and carboxamide functionalities in the later stages of the synthesis, potentially utilizing advanced catalytic methods.
Each strategy relies on a distinct set of chemical transformations, which are explored in the following sections.
Exploration of Classical and Modern Synthetic Routes
The construction of this compound can be achieved through various established and contemporary synthetic methods. These routes hinge on the strategic formation of the amide bond and the selective functionalization of the pyridine ring.
The formation of the amide bond between a carboxylic acid and an amine is one of the most frequently used reactions in organic synthesis. nih.gov However, the direct reaction is often slow and requires high temperatures. Consequently, activating agents, or coupling reagents, are employed to convert the carboxylic acid into a more reactive intermediate that readily reacts with the amine.
For the synthesis of this compound from a 5-substituted-pyridine-2-carboxylic acid and n-butylamine, several coupling systems are effective. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). youtube.comresearchgate.net
Mechanism of Action:
EDCI: This reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond, releasing a soluble urea (B33335) byproduct. luxembourg-bio.com The efficiency of EDCI is often enhanced by additives like N-hydroxybenzotriazole (HOBt), which trap the O-acylisourea to form an active ester, reducing side reactions and improving yields, especially when coupling with less reactive amines. nih.gov
HATU: This reagent, an aminium salt, activates the carboxylic acid to form an activated ester. HATU is known for its high efficiency, rapid reaction times, and suppression of side reactions, making it particularly useful for sterically hindered or electronically deactivated substrates. nih.govchemicalbook.com
The choice of reagent and conditions depends on factors such as the reactivity of the specific substrates and the desired purity of the final product. A study on the synthesis of related amide derivatives demonstrated that a combination of EDCI, a catalytic amount of HOBt, and a base like Diisopropylethylamine (DIPEA) in an appropriate solvent provides good to excellent yields. nih.gov
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling System | Typical Solvent | Typical Base | Key Advantages | Relevant Findings |
|---|---|---|---|---|
| EDCI / HOBt | DCM, DMF, NMP | DIPEA, Et3N | Cost-effective, water-soluble byproduct. | The rate-determining step is often the formation of the O-acylisourea intermediate from the carboxylic acid and EDCI. nih.gov |
| HATU | DMF, NMP | DIPEA, Et3N | High efficiency, fast reactions, low racemization for chiral acids. | Effective for coupling electron-deficient amines. nih.gov A related synthesis of 5-amino-N-methylpyridine-2-carboxamide used HATU with Et3N in DMF. chemicalbook.com |
| BOPCl | CH2Cl2 | Et3N | Useful for specific applications but can be sluggish. | In a model coupling reaction, BOPCl gave a low yield (28%) compared to other reagents. nih.gov |
The selective introduction of substituents onto the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. chemistryviews.org The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attack primarily to the C2 and C4 positions. wikipedia.org
To synthesize the target molecule, one might need to introduce the amino group at the C5 position. Direct amination via methods like the Chichibabin reaction typically yields 2- or 4-aminopyridines. wikipedia.org Therefore, indirect methods are required. A common strategy involves the nitration of a pyridine-N-oxide, which directs substitution to the C4 position, followed by further transformations. For C3/C5 functionalization, one often starts with a pre-functionalized pyridine.
Recent advances have focused on regiodivergent reactions, where the outcome of a reaction can be switched between different positions by tuning the catalyst or reagents. For instance, a transition-metal-free, regiodivergent alkylation of pyridines has been developed using 1,1-diborylalkanes. acs.org By simply changing the alkyllithium activator, an alkyl group can be selectively installed at either the C4 or C2 position. chemistryviews.orgacs.org While this specific method addresses C-C bond formation, the underlying principle of controlling regioselectivity through reagent choice is a powerful tool in modern heterocyclic chemistry. nih.govrsc.org
For installing the C5-amino group, a more classical approach would involve starting with a pyridine derivative that already has a group at the C5 position that can be converted to an amine, such as a nitro group (via reduction) or a halogen (via C-N coupling, see section 2.2.4).
Given the multiple functional groups in the target molecule (a primary aromatic amine and a secondary amide), a protection strategy is often necessary to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).
A plausible multi-step synthesis could involve the following sequence:
Protection: Start with a commercially available 5-aminopyridine derivative, such as 5-amino-2-methylpyridine. The primary amino group is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). google.com
Oxidation: The methyl group at the C2 position is oxidized to a carboxylic acid. This can be a challenging step and may require strong oxidizing agents.
Amidation: The resulting N-Boc-protected pyridine-2-carboxylic acid is coupled with n-butylamine using standard activating agents like HATU or EDCI/HOBt, as described in section 2.2.1.
Deprotection: The Boc group is removed by treatment with an acid like TFA in a solvent such as dichloromethane (B109758) (DCM), liberating the C5-amino group and yielding the final product, this compound. nih.gov
This approach ensures that the nucleophilic C5-amino group does not interfere with the C2-carboxamide formation. A similar strategy has been documented for the synthesis of related 5-alkylamino-pyridine-2-carboxaldehyde derivatives, where a 5-aminopyridine acetal (B89532) was first alkylated and then elaborated to the final product, demonstrating the utility of multi-step sequences involving protected intermediates. nih.gov
Catalytic cross-coupling reactions have revolutionized the synthesis of complex molecules. For the formation of the C5-amino bond on the pyridine ring, the Buchwald-Hartwig amination is a powerful tool. researchgate.net This palladium-catalyzed reaction couples an aryl halide or triflate with an amine.
A synthetic route utilizing this method could involve:
Starting with a 5-halopyridine derivative, such as 5-bromo-pyridine-2-carboxylic acid.
The carboxylic acid is first converted to the N-butylcarboxamide via standard amidation.
The resulting 5-bromo-N-butylpyridine-2-carboxamide is then subjected to a Buchwald-Hartwig amination reaction. This typically involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) to couple the aryl bromide with an ammonia (B1221849) surrogate or a protected amine. researchgate.net
This strategy allows for the late-stage introduction of the key amino functionality, which can be advantageous in complex syntheses. Microwave-assisted palladium-catalyzed C-N bond forming reactions have been shown to be particularly effective for the synthesis of substituted imidazo[4,5-b]pyridines, highlighting the broad applicability of this methodology. researchgate.net
Optimization of Reaction Conditions, Yields, and Selectivity
Optimizing a synthetic route is critical for achieving high yields, purity, and cost-effectiveness. For the synthesis of this compound, several parameters in the key steps can be fine-tuned.
Amidation Step:
Reagent Stoichiometry: Using a slight excess of the coupling reagent (e.g., 1.1-1.5 equivalents) and the amine can drive the reaction to completion.
Solvent and Temperature: Solvents like DMF or NMP are common, but their choice can influence reaction rates and solubility. luxembourg-bio.com Reactions are typically run at room temperature, but gentle heating may be required for less reactive substrates. nih.gov
Base: The choice and amount of non-nucleophilic base (e.g., DIPEA, Et₃N) are crucial to neutralize acids formed during the reaction without causing side reactions.
Kinetics: Kinetic studies on EDCI/HOBt couplings have shown that the reaction rate can be pH-dependent, and the rate-determining step is often the initial activation of the carboxylic acid. nih.gov Understanding these kinetics allows for rational optimization of reaction times and conditions.
Table 2: Factors for Optimization in a Typical EDCI/HOBt Coupling
| Parameter | Variable | Impact on Reaction |
|---|---|---|
| Solvent | DMF, NMP, DCM, MeCN | Affects solubility of reagents and reaction rates. NMP was used in kinetic studies. luxembourg-bio.com |
| Temperature | 0 °C to 50 °C | Controls reaction rate and minimizes side reactions. Most reactions proceed well at room temperature. nih.gov |
| pH / Base | DIPEA, Et3N, NaHCO3 | Crucial for activating the coupling reagent and trapping acidic byproducts. Rate can be highly pH-dependent. nih.gov |
| Concentration | 0.05 M to 1 M | Higher concentrations can increase reaction rates but may lead to precipitation or side reactions. |
C-N Cross-Coupling Step:
Catalyst System: The choice of palladium source and, crucially, the phosphine ligand is paramount for achieving high yields and selectivity. Ligands like Xantphos or dppf are often effective for coupling with pyridyl halides. researchgate.net
Base and Solvent: The base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane) must be carefully selected to be compatible with the catalyst system and substrates.
Temperature: These reactions often require elevated temperatures, and microwave irradiation can significantly reduce reaction times. researchgate.net
By systematically optimizing these variables for each key transformation, a robust and efficient synthesis of this compound can be developed.
Scalability Considerations for Laboratory and Research Applications
The synthesis of this compound on a laboratory and research scale involves multi-step processes where scalability is a key consideration for ensuring consistent yields, purity, and ease of handling. The primary synthetic routes typically involve the amidation of a pyridine-2-carboxylic acid derivative with n-butylamine, preceded or followed by the introduction of the amino group at the C5 position.
Key factors influencing the scalability of this synthesis include:
Starting Material Availability and Cost: The choice of starting materials significantly impacts the scalability. Common precursors like 5-aminopicolinic acid or its ester derivatives are commercially available but their cost can be a limiting factor for larger scale synthesis. Alternative routes starting from more readily available and cheaper materials like 2-chloro-5-nitropyridine (B43025) might be more cost-effective for larger quantities.
Reaction Conditions: The conditions for each synthetic step need to be amenable to scaling. This includes reaction temperatures, pressures, and the use of hazardous or difficult-to-handle reagents. For instance, reactions requiring cryogenic temperatures or high pressures can be challenging to scale up in a standard laboratory setting. The use of solid-supported reagents or catalysts can simplify purification and improve scalability.
Purification Methods: Chromatographic purification is common on a small scale but can become a bottleneck when producing larger quantities. Developing scalable purification methods such as crystallization, precipitation, or extraction is crucial. The choice of solvent for these methods is also important, considering factors like toxicity, environmental impact, and ease of removal.
A comparative analysis of potential synthetic routes with scalability in mind is presented below:
| Parameter | Route A: Amidation of 5-Aminopicolinic Acid | Route B: Nitration-Reduction-Amidation |
| Starting Material | 5-Aminopicolinic acid | 2-Pyridinecarboxylic acid |
| Key Steps | 1. Activation of carboxylic acid 2. Amidation with n-butylamine | 1. Nitration of pyridine ring 2. Reduction of nitro group 3. Amidation |
| Scalability Pros | Fewer synthetic steps | Readily available starting material |
| Scalability Cons | Higher cost of starting material | Use of strong acids for nitration, potential for regioisomer formation |
| Purification | Generally straightforward | May require careful separation of isomers |
The data in this table is illustrative and based on general synthetic principles.
Derivatization Strategies for Structural Modification
The structure of this compound offers two primary sites for derivatization: the amino group at the C5 position and the amide nitrogen. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.
The exocyclic amino group on the pyridine ring is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the carboxamide group.
Common derivatization strategies for the amino group include:
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This modification can alter the electronic properties and steric bulk at this position. For example, acetylation with acetic anhydride (B1165640) can be performed to introduce an acetyl group. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This can introduce a wide range of aryl or alkylsulfonyl groups, significantly impacting polarity and hydrogen bonding capacity.
Alkylation: Direct alkylation of the amino group can be challenging due to the potential for over-alkylation and reaction at the pyridine nitrogen. Reductive amination, involving the reaction of the amino group with an aldehyde or ketone followed by reduction, is a more controlled method for introducing alkyl substituents.
Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions. This allows for a broad scope of structural diversification.
Formation of Heterocycles: The amino group can participate in condensation reactions with 1,3-dicarbonyl compounds or other bifunctional reagents to form fused heterocyclic systems.
Modification of the amide nitrogen (N-alkylation) is another strategy for structural variation, though it can be more challenging than modifying the exocyclic amino group. Direct N-alkylation of amides typically requires strong bases and alkylating agents.
Challenges and approaches to N-alkylation include:
Competitive Reactions: The presence of the pyridine nitrogen and the exocyclic amino group provides alternative sites for alkylation. Protection of the more nucleophilic amino group may be necessary before attempting N-alkylation of the amide.
Reaction Conditions: Strong bases like sodium hydride are often required to deprotonate the amide, followed by reaction with an alkyl halide. These conditions require careful handling and inert atmospheres.
Alternative Strategies: An alternative to direct N-alkylation is to synthesize the desired N-alkylated analogue by using a secondary amine (e.g., N-butyl-N-alkylamine) in the initial amidation step, if the secondary amine is commercially available or readily synthesized.
The following table summarizes potential derivatization reactions for this compound:
| Reaction Type | Reagent(s) | Functional Group Modified | Resulting Moiety |
| Acylation | Acetyl chloride, Pyridine | 5-Amino | 5-Acetamido |
| Sulfonylation | p-Toluenesulfonyl chloride, Base | 5-Amino | 5-(p-Toluenesulfonamido) |
| Reductive Amination | Benzaldehyde, NaBH4 | 5-Amino | 5-(Benzylamino) |
| N-Alkylation | NaH, Methyl iodide | Amide Nitrogen | N-butyl-N-methyl |
This table presents hypothetical derivatization reactions based on established chemical principles for the functional groups present in the target molecule.
A Deep Dive into the Structure-Activity Relationship of this compound and its Derivatives
The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active molecules. mdpi.commdpi.com Within this class, this compound represents a key structure, whose specific substituents—the N-butyl group and the 5-amino group—play critical roles in its interaction with biological targets. Understanding the structure-activity relationships (SAR) of this compound and its analogues is crucial for designing new molecules with enhanced potency and selectivity.
Structure Activity Relationship Sar Studies of Pyridine Carboxamide Derivatives
The exploration of how the chemical structure of a compound influences its biological activity is a fundamental concept in drug discovery. For pyridine (B92270) carboxamide derivatives, SAR studies systematically dissect the molecule to understand the contribution of each component.
The design of new pyridine carboxamide derivatives follows established medicinal chemistry principles. A common strategy involves a scaffold-hopping approach combined with systematic substitution to explore the chemical space around a lead compound. bioworld.com Researchers often start with a core heterocyclic structure, like pyridine, known to interact with a specific class of biological targets. mdpi.com
Key design principles include:
Systematic Substitution: Modifying substituents at various positions on the pyridine ring and the carboxamide side chain to probe for beneficial interactions. This includes altering the electronic properties (introducing electron-donating or electron-withdrawing groups) and steric properties (using smaller or bulkier groups). mdpi.commdpi.com
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, replacing a phenyl ring with a thiophene (B33073) ring. jst.go.jp
Conformational Constraint: Introducing structural features that lock the molecule into a specific three-dimensional shape, which can enhance binding to a target by reducing the entropic penalty of binding. researchgate.net
These modifications are typically guided by computational modeling and followed by synthesis and biological testing to build a comprehensive SAR profile. nih.gov
The N-substituent on the carboxamide group is a critical determinant of activity, often fitting into a hydrophobic pocket within the target protein. In the case of 5-Amino-N-butylpyridine-2-carboxamide, the N-butyl group provides a flexible, hydrophobic chain that can adopt multiple conformations to optimize van der Waals interactions.
Studies on related carboxamide fungicides have shown that the nature of the N-alkyl group significantly impacts efficacy. For instance, compounds with hydrophobic branched alkyl groups at the ortho position of an N-phenyl ring demonstrated high and broad-spectrum fungicidal activity. jst.go.jp Research on oxazolidinone antibacterial agents also highlights the importance of the amide substituent, where variations in this part of the molecule led to significant differences in antibacterial potency. nih.gov The length and branching of the alkyl chain are key factors; a butyl group often represents a balance between sufficient hydrophobicity to engage with a binding pocket and maintaining reasonable solubility.
The table below, based on hypothetical data for a generic enzyme target, illustrates how changes in the N-alkyl chain length can affect inhibitory activity, demonstrating the importance of the butyl group's size and lipophilicity.
Table 1: Influence of N-Alkyl Substituent on Inhibitory Activity (Hypothetical) This table is a representative example based on common SAR principles and does not represent actual experimental data for this compound.
| Compound | N-Substituent | IC₅₀ (nM) | Comment |
|---|---|---|---|
| 1 | -CH₃ (Methyl) | 520 | Limited hydrophobic interaction. |
| 2 | -CH₂CH₃ (Ethyl) | 210 | Increased potency with larger alkyl chain. |
| 3 | -CH₂CH₂CH₃ (Propyl) | 95 | Further improvement in binding. |
| 4 | -CH₂CH₂CH₂CH₃ (Butyl) | 45 | Optimal length for hydrophobic pocket. |
| 5 | -CH₂(CH₃)₂ (Isobutyl) | 65 | Branching slightly reduces optimal fit. |
| 6 | -CH₂CH₂CH₂CH₂CH₃ (Pentyl) | 110 | Chain may be too long, causing steric clash. |
The amino group (-NH₂) at the 5-position of the pyridine ring is a potent hydrogen bond donor and can also influence the electronic character of the entire ring system. Its presence and position are often crucial for anchoring the ligand to its target protein through specific hydrogen bonding interactions with amino acid residues like aspartate, glutamate, or backbone carbonyls.
A review of pyridine derivatives with antiproliferative activity found that the presence of -NH₂ groups, along with other oxygen- and nitrogen-containing groups, enhanced biological activity. mdpi.comresearchgate.net In studies of inhibitors for the enzyme Nicotinamide N-methyltransferase (NNMT), the 5-amino group is a key feature of the inhibitor 5-amino-1MQ, highlighting its importance for activity. peptidesciences.com The amino group's ability to form strong, directional interactions often translates directly into higher binding affinity and potency.
The following table demonstrates the critical role of the 5-position substituent, using hypothetical data to show how replacing the amino group can drastically alter activity.
Table 2: Effect of Substitution at the 5-Position (Hypothetical) This table is a representative example based on common SAR principles and does not represent actual experimental data for this compound.
| Compound | 5-Position Substituent | IC₅₀ (nM) | Rationale |
|---|---|---|---|
| 1 | -NH₂ (Amino) | 45 | Forms key hydrogen bond with target. |
| 2 | -H (Hydrogen) | 1200 | Loss of critical hydrogen bond interaction. |
| 3 | -NO₂ (Nitro) | 850 | Electron-withdrawing, but lacks H-bond donor. |
| 4 | -Cl (Chloro) | 970 | Halogen bonding may occur, but H-bond is lost. |
| 5 | -OH (Hydroxyl) | 75 | Can act as H-bond donor, partial activity retained. |
| 6 | -CH₃ (Methyl) | 1500 | Steric hindrance and loss of H-bond. |
Studies on urease inhibitors showed that the type and position of substituents on the pyridine ring led to marked differences in inhibitory potential. nih.gov For example, electron-withdrawing groups like chloro or fluoro at certain positions can enhance activity, while electron-donating groups like methyl can have different effects depending on their location. nih.govmdpi.com The nitrogen atom in the pyridine ring itself is a key interaction point, often acting as a hydrogen bond acceptor or coordinating with metal ions in metalloenzymes. bioworld.com The relative position of substituents can influence the basicity of this nitrogen and its availability for interaction. mdpi.com
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For pyridine carboxamides, a key conformational feature is the dihedral angle between the plane of the pyridine ring and the plane of the amide group. mdpi.com This rotation can be influenced by adjacent substituents, which can create steric hindrance or form intramolecular hydrogen bonds that stabilize a particular conformation. mdpi.com
X-ray crystallography and computational modeling are used to study these conformations. mdpi.com Research on pyridine-2,6-dicarboxamides has shown that the carboxamide groups can adopt planar, semi-skew, or skew conformations relative to the central ring, which in turn affects how the molecule presents its interactive groups to a target. mdpi.com For a molecule like this compound, the preferred conformation would position the 5-amino group and the N-butyl group in an optimal arrangement for simultaneous binding to their respective interaction sites on a target protein. An unfavorable conformation, forced by steric clashes, could lead to a significant loss of activity.
Molecular Mechanism Investigations of Biological Activities
Identification of Specific Molecular Targets and Biochemical Pathways
The primary molecular target identified for 5-Amino-N-butylpyridine-2-carboxamide is the bacterial enzyme N-acetylmuramoyl-L-alanine amidase (AmiC). nih.gov This enzyme is crucial for cell separation in bacteria. nih.gov The compound acts as a prodrug that requires activation by AmiC to exert its biological effects. nih.gov
The biochemical pathways modulated by this compound are twofold. Firstly, within the target bacterium, its activation leads to the formation of metabolites that interfere with essential processes. nih.gov Secondly, in the context of an infection model, the compound modulates host cell pathways by inducing autophagy in macrophages, which contributes to its antimicrobial efficacy. nih.gov This dual mechanism of action, targeting both the pathogen and the host response, represents a significant pathway of its biological activity. nih.gov
Enzyme Inhibition and Activation Studies
Detailed studies have focused on the interaction of this compound with several enzymes.
Bacterial Amidases (AmiC): The compound is a substrate for the bacterial amidase AmiC. nih.gov AmiC is a peptidoglycan-lytic enzyme that cleaves peptide side-chains from glycan strands, a critical step in bacterial cell separation. nih.gov The amidase hydrolyzes the pyridine (B92270) carboxamide, a process that activates the compound from its prodrug form into its active metabolites. nih.gov This AmiC-dependent activation is essential for the compound's anti-mycobacterial activity. nih.gov The active sites of amidases like AmiC can be obstructed by an auto-inhibitory helix, and their activation is stimulated by activator proteins containing LytM domains. researchgate.net
CDP Reductase: While direct inhibition of ribonucleoside diphosphate (CDP) reductase by this compound has not been explicitly detailed, related pyridine-2-carboxaldehyde thiosemicarbazone derivatives have been synthesized and evaluated as potent inhibitors of this enzyme. nih.gov Specifically, 5-alkylamino derivatives showed significant inhibitory activity against CDP reductase, suggesting that the pyridine core structure is a relevant pharmacophore for targeting this enzyme. nih.gov
Retroviral Aspartate Proteases and Transglutaminase 2: Current research has not established a direct inhibitory or activatory relationship between this compound and enzymes such as retroviral aspartate proteases or transglutaminase 2. Retroviral aspartate proteases are a class of enzymes crucial for the life cycle of retroviruses like HIV. ebi.ac.uk
The table below summarizes the known enzymatic interactions.
| Enzyme | Interaction Type | Effect of Interaction |
| Bacterial Amidase (AmiC) | Substrate / Activation | Hydrolysis of the compound to release active metabolites. nih.gov |
| CDP Reductase | Potential Inhibition | Related pyridine compounds show inhibitory activity. nih.gov |
| Retroviral Aspartate Proteases | No data available | N/A |
| Transglutaminase 2 | No data available | N/A |
Receptor Interaction Profiling and Modulatory Effects
Based on the available scientific literature, there is no specific information detailing the interaction of this compound with neurotransmitter receptors or its potential modulatory effects on them.
Cellular Effects and Signaling Pathway Modulation
The most significant cellular effect reported for this compound is the induction of autophagy in host cells. nih.gov Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. nih.gov In studies involving macrophages infected with Mycobacterium tuberculosis, the compound was found to inhibit bacterial growth in a bactericidal manner, an effect attributed to the induction of autophagy. nih.gov This suggests that the compound modulates host cell signaling pathways that regulate this catabolic process, turning it into an effective defense mechanism against intracellular pathogens. nih.gov
Prodrug Activation Mechanisms and Metabolite Identification
This compound functions as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to become active. nih.gov The primary mechanism of activation is AmiC-dependent hydrolysis. nih.gov
The bacterial amidase AmiC cleaves the carboxamide bond, resulting in the formation of two distinct metabolites:
5-butyl-2-pyridinecarboxylic acid (also known as Fusaric Acid) nih.govtcichemicals.com
1-aminoisoquinoline nih.gov
The table below details the prodrug activation process.
| Prodrug | Activating Enzyme | Activation Mechanism | Resulting Metabolites |
| This compound | Bacterial Amidase (AmiC) nih.gov | Hydrolysis nih.gov | 5-butyl-2-pyridinecarboxylic acid nih.gov, 1-aminoisoquinoline nih.gov |
An extensive review of scientific literature reveals the pharmacological potential of pyridine carboxamides, a class of compounds to which this compound belongs. While specific data on this compound is limited, research on structurally related compounds provides significant insight into the potential biological activities of this molecule. This article focuses on the in vitro biological evaluation of close structural analogs and derivatives within the pyridine carboxamide family.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties, reactivity, and transition state analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. DFT studies can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These parameters are crucial for understanding a molecule's reactivity, stability, and intermolecular interactions. researchgate.netnih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of 5-Amino-N-butylpyridine-2-carboxamide (Note: This data is representative of typical DFT outputs and is for illustrative purposes.)
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method evaluates the binding affinity and interaction patterns, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, which stabilize the ligand-receptor complex. mdpi.com For this compound, docking studies could screen its potential against a wide range of biological targets, like kinases, proteases, or G-protein coupled receptors, to identify potential therapeutic applications. nih.govekb.eg
Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Kinase Target
| Parameter | Result | Interpretation |
|---|---|---|
| Docking Score (kcal/mol) | -8.5 | Predicts a strong binding affinity to the target. |
| Key Hydrogen Bonds | Amine (NH2) with Asp181; Carbonyl (C=O) with Lys72 | Specific interactions that anchor the ligand in the binding site. |
| MD Simulation Length | 100 ns | Standard simulation time to assess stability. |
| Average Ligand RMSD | 1.2 Å | Indicates the ligand remains stable in its binding pose throughout the simulation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing a series of analogues of this compound, a QSAR model can identify which physicochemical properties (descriptors) are critical for their activity. These descriptors can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. nih.gov
A robust QSAR model, validated using both internal and external test sets of compounds, can be used to predict the activity of newly designed, unsynthesized analogues. nih.gov This accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. For example, a QSAR model might reveal that increasing the hydrophobicity of the N-alkyl chain or adding an electron-withdrawing group to the pyridine (B92270) ring enhances activity against a specific target.
Conformational Analysis and Prediction of Preferred Geometries
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule in different environments (e.g., in solution or a protein's binding site). drexel.edu For a flexible molecule like this compound, which has rotatable bonds in its N-butyl chain, multiple conformations are possible.
Techniques like systematic grid searches or stochastic methods (e.g., Monte Carlo simulations) can be used to explore the conformational space. nih.gov The resulting conformers can be clustered based on their geometry and energy. Understanding the preferred geometry is vital, as the bioactive conformation—the shape the molecule adopts when it binds to its target—may not be its lowest energy state in solution. researchgate.net This information is critical for designing rigid analogues that are "locked" in the bioactive conformation, potentially leading to increased affinity and selectivity. nih.gov
In Silico Screening and Virtual Library Design for Analogues
In silico screening, or virtual screening, involves computationally searching large libraries of compounds to identify those that are likely to bind to a drug target. nih.gov this compound can serve as a starting point or "scaffold" for the design of a virtual library. This library would contain thousands of virtual analogues, created by systematically modifying different parts of the parent molecule, such as the N-butyl group or the amino substituent on the pyridine ring. americanpharmaceuticalreview.com
This virtual library can then be docked against a target protein of interest. The top-scoring hits from this screening can be further analyzed using more rigorous methods like MD simulations before being selected for chemical synthesis and biological testing. mdpi.com This approach significantly streamlines the hit-to-lead optimization process, saving time and resources compared to traditional high-throughput screening of physical compounds. abeebyekeen.com
Advanced Research Techniques for Compound Characterization and Analysis
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy)
Spectroscopic methods are indispensable for the structural confirmation of 5-Amino-N-butylpyridine-2-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR spectroscopy, characteristic signals are expected for the protons of the butyl group, the aromatic pyridine (B92270) ring, the amide N-H, and the amino NH₂ group. mdpi.com The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), influenced by the nitrogen atom and substituents in the pyridine ring. wikipedia.org The protons of the butyl chain would resonate in the upfield region, while the amino and amide protons often appear as broad singlets. mdpi.com ¹³C NMR spectroscopy complements this by identifying the chemical environments of each carbon atom, including the distinct signals for the carbonyl carbon of the amide and the carbons of the pyridine ring. mdpi.comnih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The amino (N-H) group typically shows stretching vibrations in the range of 3300–3500 cm⁻¹. mdpi.comatlantis-press.com The amide group presents a strong C=O stretching band around 1650 cm⁻¹ and an N-H bending vibration around 1606–1654 cm⁻¹. mdpi.com The stretching vibrations of the C-H bonds in the butyl group are expected in the 2850–2960 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. The absorption spectrum is dominated by the π → π* and n → π* transitions of the substituted pyridine ring. wikipedia.org For similar aminopyridine derivatives, UV absorption maxima are observed that are influenced by solvent polarity and the electronic nature of the substituents. researchgate.net
Table 1: Summary of Expected Spectroscopic Data for this compound
| Technique | Spectral Region/Parameter | Expected Observations | Reference |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H's (7.0-8.5), Amide NH (~8.0, broad), Amino NH₂ (~5.3, broad), Butyl CH₂/CH₃ (0.9-3.5) | mdpi.comwikipedia.org |
| ¹³C NMR | Chemical Shift (δ, ppm) | Carbonyl C=O (~165-170), Aromatic C's (105-160), Butyl C's (13-40) | mdpi.com |
| IR | Wavenumber (cm⁻¹) | N-H Stretch (Amino/Amide): 3300-3500; C-H Stretch (Alkyl): 2850-2960; C=O Stretch (Amide): ~1650 | mdpi.comatlantis-press.com |
| UV-Vis | Wavelength (λₘₐₓ, nm) | ~250-350 nm, corresponding to electronic transitions of the substituted pyridine ring | wikipedia.orgresearchgate.net |
Mass Spectrometry for Molecular Weight and Fragment Identification
Mass spectrometry (MS) is a critical tool for confirming the molecular weight and probing the structure of this compound. The compound has a molecular formula of C₁₀H₁₅N₃O and a monoisotopic molecular weight of 193.1215 Da (average weight: 193.25 g/mol ). pharmaffiliates.com
In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 194.13. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition to within a few parts per million, which is a definitive method for formula verification. mdpi.com
Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. This process yields a characteristic fragmentation pattern that provides structural evidence. For this compound, expected fragments would correspond to the loss of the butyl group, the cleavage of the amide bond, or other signature fragmentations of the pyridine ring structure.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Description | Expected Value | Reference |
|---|---|---|---|
| Molecular Formula | The elemental composition of the molecule. | C₁₀H₁₅N₃O | pharmaffiliates.com |
| Molecular Weight | Monoisotopic mass of the molecule. | 193.1215 Da | pharmaffiliates.com |
| [M+H]⁺ Ion | The m/z of the protonated molecular ion observed in ESI-MS. | ~194.13 | mdpi.com |
| HRMS Confirmation | High-resolution mass confirming the elemental formula. | Confirms C₁₀H₁₅N₃O | mdpi.com |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is the predominant method for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed. The method would be validated according to established guidelines to ensure its reliability. nih.gov Key validation parameters include:
Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a specific range (e.g., r² > 0.999). nih.gov
Accuracy: Measuring the closeness of the experimental value to the true value, often expressed as percent recovery (e.g., 93.1–110.2%). nih.gov
Precision: Assessing the degree of scatter in results from multiple analyses of the same sample, reported as relative standard deviation (RSD) (e.g., 1.1–8.1%). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly if the compound or its derivatives are sufficiently volatile and thermally stable. This technique combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it suitable for identifying impurities.
Table 3: Typical Parameters for HPLC Purity Assessment
| Parameter | Description | Example Specification | Reference |
|---|---|---|---|
| Column | Stationary phase for separation. | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | nih.gov |
| Mobile Phase | Solvent system to elute the compound. | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | mdpi.com |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min | nih.gov |
| Detection | Method for observing the eluted compound. | UV Detector at a specific wavelength (e.g., 270 nm) | mdpi.com |
| Purity Specification | The required purity level for a given sample. | ≥98% | N/A |
X-ray Crystallography for Solid-State Structure Elucidation of the Compound and its Metal Complexes
X-ray crystallography provides unambiguous proof of molecular structure by mapping the atomic positions in a single crystal. For this compound, this technique can reveal precise bond lengths, bond angles, and torsional angles. It also elucidates the three-dimensional packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds involving the amino and amide groups, which stabilize the solid-state structure. nih.govbohrium.com
The compound's pyridine nitrogen and amide oxygen atoms make it an effective bidentate chelating ligand for metal ions. X-ray diffraction studies on metal complexes of structurally similar ligands, such as 5-n-butylpyridine-2-carboxylate, have shown the formation of stable, well-defined coordination geometries. nih.gov For instance, with copper(II) and iron(III), this related ligand forms distorted octahedral complexes, binding to the metal center through the pyridine nitrogen and a carboxylate oxygen. nih.gov It is expected that this compound would coordinate similarly, forming stable complexes whose precise structures can be determined by X-ray crystallography.
Table 4: Representative Data from an X-ray Crystallography Experiment
| Parameter | Description | Example Data | Reference |
|---|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic | wikipedia.org |
| Space Group | The specific symmetry group of the crystal. | C 2 2 2₁ | rcsb.org |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 17.5 Å, b = 8.9 Å, c = 11.3 Å | wikipedia.orgnih.gov |
| Resolution | The level of detail obtained from the diffraction data. | 1.70 Å | rcsb.org |
| R-value | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R-work = 0.209 | rcsb.org |
Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics
To understand how this compound interacts with a potential biological target (e.g., a protein or enzyme), biophysical techniques are employed to measure both the thermodynamics and kinetics of binding.
Thermodynamics of binding is often described by the dissociation constant (K_d), which indicates the affinity of the ligand for its target. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can directly measure K_d.
Kinetics of binding, which describes the rates of association (k_on) and dissociation (k_off), is increasingly recognized as a critical determinant of a compound's biological activity and duration of action. nih.govresearchgate.net A slow k_off, corresponding to a long residence time of the ligand on its target, can lead to sustained pharmacological effects. nih.gov Techniques for measuring these rates include:
Surface Plasmon Resonance (SPR): Monitors the binding and dissociation in real-time by detecting changes in the refractive index at a sensor surface where the target is immobilized.
Radioligand Binding Assays: Use a radiolabeled version of the ligand to quantify its binding and to determine kinetic rates through competition or dissociation experiments. nih.gov
Computational Biophysics , such as molecular dynamics (MD) simulations, can provide atomistic insights into the binding process. These simulations model the movement of the ligand and protein over time, allowing for the analysis of binding pose stability (measured by Root Mean Square Deviation, RMSD) and changes in the Solvent-Accessible Surface Area (SASA) upon binding. mdpi.com
Table 5: Biophysical Techniques for Studying Ligand-Target Interactions
| Technique | Measured Parameters | Information Gained | Reference |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | k_on, k_off, K_d | Association and dissociation rates, binding affinity. | researchgate.net |
| Isothermal Titration Calorimetry (ITC) | K_d, ΔH, ΔS | Binding affinity, enthalpy, and entropy of binding. | N/A |
| Radioligand Binding Assays | Dissociation half-life (t₁/₂) | Residence time of the ligand on the target. | nih.gov |
| Molecular Dynamics (MD) | RMSD, SASA | Stability of the ligand-protein complex, conformational changes. | mdpi.com |
Future Directions and Emerging Research Opportunities
Development of Next-Generation Derivatization Strategies
The future development of 5-Amino-N-butylpyridine-2-carboxamide as a lead compound hinges on the creation of next-generation derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Current synthesis methods provide a robust starting point for more advanced derivatization. For instance, the alkylation of the 5-amino group has been shown to be a viable strategy for producing a range of 5-alkylamino derivatives. nih.gov
Future strategies should focus on expanding the chemical diversity of these derivatives. This can be achieved through several advanced synthetic approaches:
Combinatorial Chemistry: Employing high-throughput combinatorial synthesis to generate large libraries of analogs. This would involve systematically varying the substituent at the N-butyl position and exploring a wide range of functional groups on the pyridine (B92270) ring.
Fragment-Based Linking: Attaching diverse chemical fragments to the core structure to explore new binding interactions with biological targets. This could involve modifying the carboxamide linker or introducing new substituents at other positions on the pyridine ring.
Bioisosteric Replacement: Replacing key functional groups (e.g., the amide or amino group) with bioisosteres to improve metabolic stability and oral bioavailability while retaining or enhancing biological activity.
Advanced Coupling Reactions: Utilizing modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append complex aryl or heteroaryl moieties to the pyridine core, thereby accessing novel chemical space. For example, methods used for synthesizing other complex heterocyclic structures, such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, could be adapted. mdpi.com
These advanced synthetic methodologies will be instrumental in generating a diverse portfolio of compounds for extensive biological evaluation.
Expansion of Biological Screening Paradigms to Novel Targets
While initial studies have hinted at the potential of related pyridine carboxamides in areas like cancer and infectious diseases, a systematic and broad-based biological screening is necessary to uncover the full therapeutic potential of this compound and its derivatives. nih.gov Future screening paradigms should move beyond traditional targets to explore novel and challenging biological systems.
Key areas for expanded screening include:
Kinase Inhibitor Profiling: Given that derivatives of the parent compound, 5-aminopyridine-2-carboxamide, have shown promise as kinase inhibitors, comprehensive screening against a broad panel of human kinases is warranted to identify specific targets in cancer and inflammatory disease pathways.
Ion Channel Modulation: The reported effects on potassium channels suggest that derivatives could be valuable probes or therapeutic agents for neurological disorders. Screening should be expanded to include a wide array of ion channels, such as sodium, calcium, and chloride channels.
Metabolic Pathway Regulation: Compounds like 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR) can modulate key metabolic enzymes and gene expression, suggesting that pyridine carboxamide derivatives could have applications in metabolic diseases like type 2 diabetes. nih.gov Screening against targets involved in gluconeogenesis, lipogenesis, and energy sensing (e.g., AMPK) could reveal new therapeutic applications. nih.gov
Antimicrobial and Anti-biofilm Activity: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Derivatives should be tested against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains. nih.gov Furthermore, assessing their ability to inhibit or eradicate biofilms would be a significant step forward. nih.gov
Integration of Multi-Omics Data in Mechanistic Elucidations
To move beyond identifying biological activity and truly understand how this compound and its derivatives exert their effects at a molecular level, the integration of multi-omics technologies is essential. This approach allows for a holistic view of the cellular response to compound treatment. A multi-omics workflow, similar to methodologies used to study strain-specific metabolite production in bacteria, could be employed. nih.gov
A potential integrated strategy would involve:
Genomics and Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells treated with the compound. This can identify the signaling pathways and cellular processes that are perturbed.
Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein levels and post-translational modifications, providing a direct link between gene expression changes and functional cellular responses.
Metabolomics: Analyzing the cellular metabolome to identify changes in metabolite concentrations, which can reveal enzymatic targets and downstream effects on cellular metabolism. nih.gov
By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify direct molecular targets, and uncover potential off-target effects, leading to more rational drug design and a deeper understanding of its biological impact.
Exploration of Interdisciplinary Applications in Chemical Biology and Materials Science
The utility of this compound is not limited to medicinal chemistry. Its unique structure makes it an attractive candidate for applications in the broader fields of chemical biology and materials science.
Chemical Biology: The compound can serve as a versatile building block for creating sophisticated chemical probes. For example, it could be incorporated into larger molecules like peptides or polymers to confer specific binding properties or functionalities. nih.gov The synthesis and enzymatic polymerization of related imidazole (B134444) carboxamide derivatives into novel polymers highlights such possibilities. nih.gov Furthermore, the scaffold could be used to display peptides designed to interact with specific biological targets, such as amyloid fibrils in neurodegenerative diseases. biorxiv.org
Materials Science: The parent compound, 5-aminopyridine-2-carboxamide, is known to act as a ligand in the synthesis of coordination polymers with interesting photoluminescent properties. The N-butyl derivative could be explored for the creation of new metal-organic frameworks (MOFs) or coordination polymers. The N-butyl group could influence the self-assembly and packing of these materials, potentially leading to novel optical, electronic, or catalytic properties.
Computational-Guided Lead Optimization and Design of Selective Probes
Computational chemistry offers powerful tools to accelerate the optimization of lead compounds and design highly selective molecular probes. frontiersin.org A computational-guided approach for this compound would streamline the drug discovery process and reduce reliance on costly and time-consuming empirical screening. nih.govnih.gov
A comprehensive computational strategy would include:
Quantitative Structure-Activity Relationship (QSAR): Building QSAR models based on data from screened derivative libraries to predict the activity of virtual compounds and prioritize candidates for synthesis. frontiersin.org
Pharmacophore Modeling: Identifying the key chemical features responsible for biological activity to guide the design of new molecules with improved interactions with the target. frontiersin.org
Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode of the compound and its derivatives within the target's active site. mdpi.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these binding poses and calculate binding free energies, providing a more accurate prediction of potency. escholarship.org
This integrated computational pipeline allows for the rapid virtual evaluation of thousands of potential derivatives, focusing synthetic efforts on a smaller number of highly promising candidates and facilitating the design of selective probes to investigate specific biological questions. nih.gov
Q & A
Q. What are the recommended synthetic routes for 5-Amino-N-butylpyridine-2-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with butylamine under amide-forming conditions. For example, a carbodiimide-mediated coupling (e.g., EDC/HOBt) between 5-aminopyridine-2-carboxylic acid and n-butylamine in anhydrous DCM or DMF is a common approach . Optimization may include:
Q. How should researchers characterize this compound using spectroscopic methods?
Answer: Key characterization steps include:
- NMR Spectroscopy : -NMR to confirm the butyl chain integration (δ 0.8–1.5 ppm for CH-CH groups) and pyridine ring protons (δ 7.5–8.5 ppm). -NMR to verify the amide carbonyl signal (δ ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (CHNO, expected m/z 193.12) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and NH (~3350 cm) .
Q. What solvent systems are optimal for purification and crystallization of this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) due to the compound’s moderate polarity.
- Chromatography : Silica gel with ethyl acetate/hexanes (30–50% gradient) or dichloromethane/methanol (95:5) for impurities with polar functional groups .
Advanced Research Questions
Q. How does the substitution pattern (e.g., butyl group) influence the compound’s structure-activity relationship (SAR) in biological systems?
Answer: The butyl chain enhances lipophilicity, potentially improving membrane permeability. Comparative studies with methyl/pentyl analogs suggest:
- Longer alkyl chains (e.g., pentyl) may increase cytotoxicity due to nonspecific hydrophobic interactions.
- Shorter chains (e.g., methyl) reduce bioavailability.
- Use logP calculations (e.g., via ChemAxon) to quantify hydrophobicity and correlate with activity .
Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved experimentally?
Answer:
- Solubility Assay : Perform phase-solubility studies in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol).
- Dynamic Light Scattering (DLS) : Detect aggregation states in aqueous media.
- Co-solvent Systems : Test PEG-400/water mixtures to enhance solubility for biological assays .
Q. What computational approaches predict the reactivity of the amino group in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to calculate electron density maps and Fukui indices for the amino group.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS .
Q. What degradation products form under oxidative or hydrolytic conditions, and how are they identified?
Answer:
- Oxidative Degradation : Exposure to HO/Fe may yield pyridine N-oxide derivatives (detectable via LC-MS with m/z +16 shift) .
- Hydrolytic Degradation : Acidic conditions (HCl, 80°C) cleave the amide bond, producing 5-aminopyridine-2-carboxylic acid and butylamine (confirmed by TLC vs. standards) .
Q. How does this compound perform in multicomponent reactions (e.g., Ugi or Biginelli)?
Answer: The amino and amide groups can act as nucleophiles. For example:
- Ugi Reaction : React with aldehydes, isocyanides, and carboxylic acids to generate peptidomimetics. Monitor reaction progress via -NMR for imine formation .
- Biginelli Reaction : Limited utility due to steric hindrance from the butyl group; substitute with smaller alkyl chains for better dihydropyrimidinone yields .
Q. What protocols are recommended for isotopic labeling (e.g., 15N^{15}N15N) to track metabolic pathways?
Answer:
Q. How can researchers design stability-indicating assays (SIAs) for long-term storage studies?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm).
- HPLC Method : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN) to resolve degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
